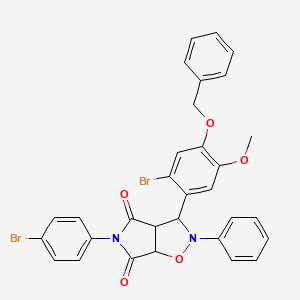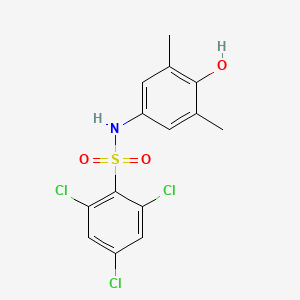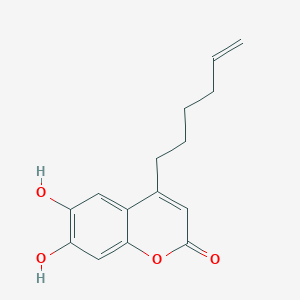![molecular formula C20H17NO5S B12626403 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid CAS No. 918666-96-3](/img/structure/B12626403.png)
4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid is a complex organic compound with a molecular formula of C20H17NO5S. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a sulfamoyl group and a benzoic acid moiety. It is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid typically involves multiple steps. One common method includes the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate is then subjected to further reactions to introduce the sulfamoyl group and the benzoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as in laboratory settings, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohols or amines.
Scientific Research Applications
4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes by binding to their active sites and blocking substrate access . The sulfamoyl group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Known for its use as a crosslinking reagent in organic synthesis.
4-Benzyloxybenzoic acid: Used in the preparation of various benzoate derivatives.
Uniqueness
4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit specific biological activities
Properties
CAS No. |
918666-96-3 |
|---|---|
Molecular Formula |
C20H17NO5S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[(3-phenylmethoxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C20H17NO5S/c22-20(23)16-9-11-19(12-10-16)27(24,25)21-17-7-4-8-18(13-17)26-14-15-5-2-1-3-6-15/h1-13,21H,14H2,(H,22,23) |
InChI Key |
CAGXWKGTTOOZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid](/img/structure/B12626323.png)

![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)

![5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)
![1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12626367.png)

![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)

![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)


![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)

